Bis[(butan-2-yl)oxy](butyl)methoxysilane
Description
Bis(butan-2-yl)oxymethoxysilane is a silicon-based organometallic compound with the molecular formula $ \text{C}{12}\text{H}{28}\text{O}_3\text{Si} $. Its structure comprises a central silicon atom bonded to:
- One methoxy group ($\text{-OCH}_3$),
- One butyl group ($\text{-C}4\text{H}9$),
- Two secondary butoxy groups ($\text{-O(C}4\text{H}9)$).
This compound is notable for its hybrid organic-inorganic properties, making it valuable in materials science, particularly as a crosslinking agent or surface modifier in polymers and coatings. Its methoxysilane group enables hydrolysis-condensation reactions, forming siloxane networks under ambient conditions, while the bulky butoxy and butyl substituents influence solubility, steric hindrance, and reactivity .
Properties
CAS No. |
183137-64-6 |
|---|---|
Molecular Formula |
C13H30O3Si |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
di(butan-2-yloxy)-butyl-methoxysilane |
InChI |
InChI=1S/C13H30O3Si/c1-7-10-11-17(14-6,15-12(4)8-2)16-13(5)9-3/h12-13H,7-11H2,1-6H3 |
InChI Key |
PUSFYXXKGGRDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](OC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(butan-2-yl)oxymethoxysilane typically involves the reaction of butan-2-ol and butyl alcohol with methoxysilane. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Bis(butan-2-yl)oxymethoxysilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the butan-2-yl or butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bis(butan-2-yl)oxymethoxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Mechanism of Action
The mechanism by which Bis(butan-2-yl)oxymethoxysilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Comparison with Similar Methoxysilane Compounds
Structural and Functional Group Variations
The reactivity and applications of methoxysilanes depend on the substituents attached to the silicon atom. Below is a comparative analysis with structurally analogous compounds:
Table 1: Comparative Properties of Methoxysilanes
| Compound Name | Substituents | Key Applications | Hydrolysis Rate | Thermal Stability |
|---|---|---|---|---|
| Bis(butan-2-yl)oxymethoxysilane | 2° butoxy, butyl, methoxy | Polymer crosslinking, surface coatings | Moderate | High |
| Trimethoxysilane ($\text{CH}3\text{O}$)$3$SiH | Three methoxy groups | Sol-gel processes, adhesives | High | Moderate |
| VESTANAT® EP-IPMS (Isocyanatopropyltrimethoxysilane) | Isocyanate, trimethoxysilane | Polyurethane-siloxane hybrids | Very High | Moderate |
| Bis(3-ethyl-3-methoxyoxetane)propyldiphenylsilane | Methoxyoxetane, diphenyl | UV-curable resins, optical materials | Low | Very High |
Key Observations :
Hydrolysis Reactivity: The hydrolysis rate of methoxysilanes is inversely proportional to steric hindrance. Bis(butan-2-yl)oxymethoxysilane exhibits moderate hydrolysis due to its bulky secondary butoxy groups, whereas trimethoxysilane (smaller substituents) reacts rapidly with moisture . Fluoride ions can accelerate hydrolysis by stabilizing intermediates, as noted in methoxysilane oxidation studies .
Thermal Stability :
- Bulky alkyl groups (e.g., butyl, butan-2-yl) enhance thermal stability by reducing molecular mobility. This contrasts with isocyanatopropyltrimethoxysilane, where the reactive isocyanate group lowers thermal resistance .
Applications: Bis(butan-2-yl)oxymethoxysilane is preferred in coatings requiring controlled crosslinking, while VESTANAT® EP-IPMS is tailored for hybrid organic-inorganic polymers due to its dual functionality . Methoxyoxetane derivatives (e.g., bis(3-ethyl-3-methoxyoxetane)propyldiphenylsilane) are specialized for UV-curable systems due to their low hydrolysis rates and high stability .
Mechanistic Comparisons in Oxidation and Crosslinking
- Oxidation Pathways: Methoxysilanes undergo oxidation to form silanols ($\text{-SiOH}$), which condense into siloxane networks. In contrast, aryl-substituted methoxysilanes (e.g., diphenyl variants) exhibit slower oxidation due to aromatic stabilization .
Crosslinking Efficiency :
The butyl group in Bis(butan-2-yl)oxymethoxysilane improves compatibility with hydrophobic polymers like polypropylene, whereas hydrophilic methoxysilanes (e.g., trimethoxysilane) are better suited for silica-rich composites .
Toxicity and Handling Considerations
Data from The Merck Index suggests that methoxysilanes with larger alkyl groups (e.g., butyl) generally exhibit lower acute toxicity compared to smaller analogues like methyltrimethoxysilane. However, prolonged exposure to hydrolysis byproducts (e.g., methanol) requires standard safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
